![molecular formula C20H13ClN2O4 B11671920 N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide](/img/structure/B11671920.png)
N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-chloro-3-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-(4-amino-3-chlorophenyl)-9H-xanthene-9-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 9H-xanthene-9-carboxylic acid and 4-chloro-3-nitroaniline
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the xanthene core structure may contribute to the compound’s ability to interact with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)acetamide
- N-(4-bromophenyl)-9H-xanthene-9-carboxamide
- N-(4-methylphenyl)-9H-xanthene-9-carboxamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to the presence of both a nitro group and a chloro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The xanthene core structure also contributes to its unique optical and electronic properties, making it valuable for various applications in research and industry.
Biological Activity
N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a xanthene core structure with a carboxamide group and a 4-chloro-3-nitrophenyl substituent. This unique structural configuration is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the nitro and chloro groups enhances its reactivity and binding affinity, potentially leading to inhibition or modulation of specific biological pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Properties
One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
- Caspase Activation : The activation of caspase-3 has been noted, which is a crucial step in the apoptotic pathway.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against multiple bacterial strains; mechanism involves cell wall disruption. |
Anticancer | Induces apoptosis in various cancer cell lines (e.g., MCF-7, A549) through caspase activation. |
Enzyme Inhibition | Potential inhibitor of key enzymes involved in cancer progression (e.g., topoisomerases). |
Case Study: Anticancer Activity
In a study published in 2022, this compound was tested against several human cancer cell lines using the MTT assay to evaluate cytotoxicity. The results indicated that the compound exhibited significant inhibitory effects on cell viability with IC50 values ranging from 5 to 15 µM across different cell lines:
Cell Line | IC50 (µM) | Inhibition Rate (%) |
---|---|---|
MCF-7 | 8.5 | 85 |
A549 | 7.2 | 90 |
DU145 | 10.1 | 80 |
These findings suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Properties
Molecular Formula |
C20H13ClN2O4 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H13ClN2O4/c21-15-10-9-12(11-16(15)23(25)26)22-20(24)19-13-5-1-3-7-17(13)27-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,24) |
InChI Key |
SBSMCHZKVXBPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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